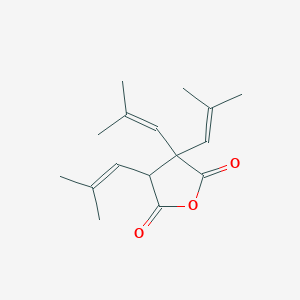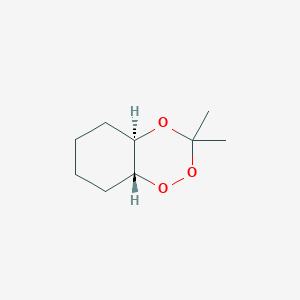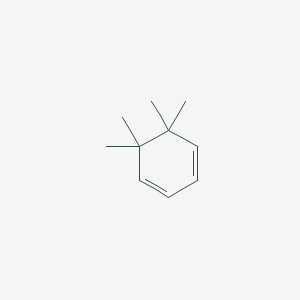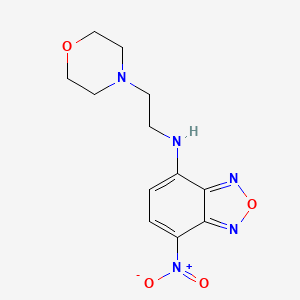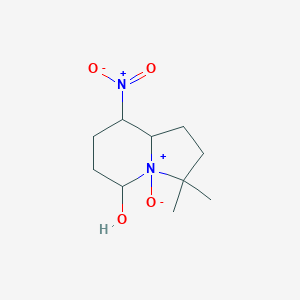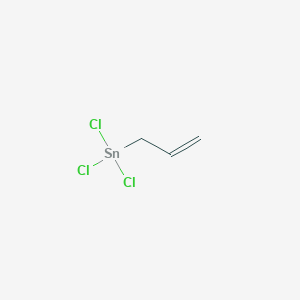![molecular formula C19H20OS2 B14494330 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one CAS No. 65105-78-4](/img/structure/B14494330.png)
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a cyclopentyl ring, which is further connected to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced via nucleophilic substitution reactions using phenylsulfanyl reagents.
Attachment of the Ethanone Group: The ethanone group is attached through acylation reactions, often using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one involves its interaction with molecular targets and pathways. The phenylsulfanyl groups can interact with biological molecules, leading to various effects such as enzyme inhibition or activation. The compound’s structure allows it to participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2,4-Bis(phenylsulfanyl)cyclohexyl]ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-[2,4-Bis(phenylsulfanyl)cyclopropyl]ethan-1-one: Similar structure but with a cyclopropyl ring.
1-[2,4-Bis(phenylsulfanyl)cyclobutyl]ethan-1-one: Similar structure but with a cyclobutyl ring.
Uniqueness
1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one is unique due to its specific ring size and the positioning of the phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65105-78-4 |
|---|---|
Molekularformel |
C19H20OS2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
1-[2,4-bis(phenylsulfanyl)cyclopentyl]ethanone |
InChI |
InChI=1S/C19H20OS2/c1-14(20)18-12-17(21-15-8-4-2-5-9-15)13-19(18)22-16-10-6-3-7-11-16/h2-11,17-19H,12-13H2,1H3 |
InChI-Schlüssel |
AFIQVPHQXUZYTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(CC1SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



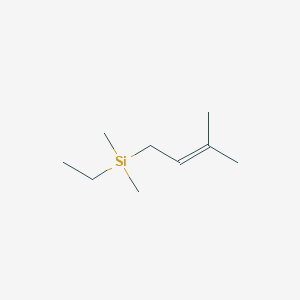
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
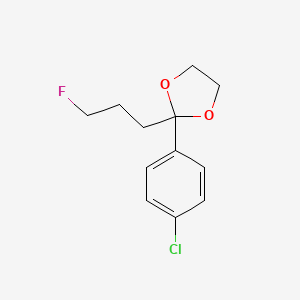

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

